![molecular formula C10H11NO4 B1306129 Ethyl 2-methyl-3-nitrobenzoate CAS No. 59382-60-4](/img/structure/B1306129.png)
Ethyl 2-methyl-3-nitrobenzoate
Overview
Description
Ethyl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 g/mol . The IUPAC name for this compound is ethyl 2-methyl-3-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-3-nitrobenzoate includes a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The ethyl group (C2H5) is attached to the carboxyl group (COO) of the benzoate .Physical And Chemical Properties Analysis
Ethyl 2-methyl-3-nitrobenzoate has a molecular weight of 209.20 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 209.06880783 g/mol . The topological polar surface area is 72.1 Ų .Scientific Research Applications
Preparation of Substituted Nitrostyrene Benzoic Acids
Ethyl 2-methyl-3-nitrobenzoate can be used in the preparation of substituted nitrostyrene benzoic acids. This is achieved through a reaction with aromatic aldehydes in the presence of DBU in DMSO .
Synthesis of 4-(Hydroxymethyl)-1-tosylindole
This compound can also be used in the synthesis of 4-(hydroxymethyl)-1-tosylindole. This is achieved via Batcho-Leimgruber modification of the Reissert indole synthesis .
Synthesis of Methyl Indole-4-carboxylate
Ethyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate .
Synthesis of 5-Aminoisoquinolin-1 (2H)-one
Another potential application is in the synthesis of 5-aminoisoquinolin-1 (2H)-one .
Synthesis of 5-Nitroisocoumarin
Ethyl 2-methyl-3-nitrobenzoate can also be used in the synthesis of 5-nitroisocoumarin .
Synthesis of [2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone
This compound can be used in the synthesis of [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone .
Mechanism of Action
- These receptors are located at the neuromuscular junction, where they play a crucial role in muscle contraction and relaxation .
- By binding to one or both α-subunits of the receptor, EMNB prevents access by acetylcholine (ACh) and inhibits depolarization of the receptor .
- Cellular effects include decreased muscle contractility and reduced excitability of motor endplates .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
ethyl 2-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINYBVBBEWUEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388102 | |
Record name | ethyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-nitrobenzoate | |
CAS RN |
59382-60-4 | |
Record name | Ethyl 2-methyl-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59382-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.